molecular formula C22H21KN2O5S B1261176 5-Phenylphenoxymethylpenicillin CAS No. 55771-83-0

5-Phenylphenoxymethylpenicillin

Katalognummer: B1261176
CAS-Nummer: 55771-83-0
Molekulargewicht: 464.6 g/mol
InChI-Schlüssel: YNPVQSWPIFOXBP-QMCKGJGJSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Phenylphenoxymethylpenicillin, also known as this compound, is a useful research compound. Its molecular formula is C22H21KN2O5S and its molecular weight is 464.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

55771-83-0

Molekularformel

C22H21KN2O5S

Molekulargewicht

464.6 g/mol

IUPAC-Name

potassium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-5-phenyl-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C22H22N2O5S.K/c1-21(2)18(20(27)28)24-19(26)17(22(24,30-21)14-9-5-3-6-10-14)23-16(25)13-29-15-11-7-4-8-12-15;/h3-12,17-18H,13H2,1-2H3,(H,23,25)(H,27,28);/q;+1/p-1/t17-,18+,22-;/m1./s1

InChI-Schlüssel

YNPVQSWPIFOXBP-QMCKGJGJSA-M

SMILES

CC1(C(N2C(=O)C(C2(S1)C3=CC=CC=C3)NC(=O)COC4=CC=CC=C4)C(=O)[O-])C.[K+]

Isomerische SMILES

CC1([C@@H](N2C(=O)[C@H]([C@]2(S1)C3=CC=CC=C3)NC(=O)COC4=CC=CC=C4)C(=O)[O-])C.[K+]

Kanonische SMILES

CC1(C(N2C(=O)C(C2(S1)C3=CC=CC=C3)NC(=O)COC4=CC=CC=C4)C(=O)[O-])C.[K+]

Synonyme

5-phenylphenoxymethylpenicillin
5-phenylphenoxymethylpenicillin, (2S-(2alpha,5alpha,6alpha))-isomer, potassium salt

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Conditions and Mechanism

  • Azidoacetyl chloride reacts with the thiazoline carboxylate in anhydrous dichloromethane under nitrogen atmosphere.
  • The reaction proceeds via a [2+2] cycloaddition mechanism, forming the 5-phenyl-6α-azidopenicillanate (2a ) with stereochemical control.
  • Key parameters:
    • Temperature: 0°C to room temperature
    • Catalysis: Pyridine for acid scavenging
    • Yield: ~42% after chromatographic purification.

Catalytic Reduction and Acylation to Form the Penicillin Ester

Hydrogenation of the Azide Group

The azide group in 2a is reduced to an amine using catalytic hydrogenation:

  • Catalyst : Palladium on carbon (Pd/C, 10%)
  • Solvent : Ethyl acetate or methanol
  • Conditions : H₂ gas at 1 atm, 25°C for 15 hours.
  • Intermediate: 5-phenyl-6α-aminopenicillanate (3a ).

Acylation with Phenoxyacetyl Chloride

The amine intermediate undergoes acylation to introduce the phenoxymethyl side chain:

  • Reagent : Phenoxyacetyl chloride in dichloromethane
  • Base : Triethylamine or pyridine
  • Product : 5-phenyl-6-epiphenoxymethylpenicillin benzyl ester (4a )
    • Yield: 60–75%.

Oxidation and Isomerization Challenges

Sulfoxide Formation

Oxidation of 4a with potassium permanganate (KMnO₄) yields the sulfoxide (6 ):

  • Conditions : Acetone/water/acetic acid, 0°C
  • Outcome : Epimerization at the sulfur center occurs, producing a mixture of sulfoxides.

Isomerization with 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)

  • Goal : Isomerize 6 to the thermodynamically favored sulfoxide (7 ) with normal configuration.
  • Challenge : Incomplete isomerization and difficulty in isolating 7 due to equilibrium dynamics.

Final Debenzylation and Salt Formation

Removal of the Benzyl Protecting Group

  • Method : Hydrogenolysis using Pd/C in ethyl acetate
  • Product : Free acid form of this compound.

Potassium Salt Preparation

  • Neutralization : Treatment with potassium α-ethylcaproate in dry ether
  • Yield : 76% after recrystallization.

Analytical and Pharmacological Outcomes

Purity and Stability

  • HPLC Analysis : Related substances <1.5% after 24 months under ICH storage conditions.
  • Disintegration Time : <15 minutes (meets USP criteria).

Antibacterial Activity

  • Low Potency : this compound exhibits minimal activity against Staphylococcus aureus (MIC >128 µg/mL).
  • 6-Epimer Inactivity : Stereochemical configuration critically impacts β-lactamase resistance.

Comparative Synthesis Routes

Method Key Steps Yield (%) Challenges
Cycloaddition Azide addition, reduction, acylation 42 Epimerization control
Sulfoxide Isomerization KMnO₄ oxidation, DBN treatment 35 Mixture separation
Direct Acylation Trimer podand synthesis 76 Multi-step purification

Q & A

Basic Research Questions

Q. What are the key structural characteristics of 5-Phenylphenoxymethylpenicillin, and how do they influence its pharmacological activity?

  • Methodological Answer: Conduct X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy to confirm the compound’s structure, focusing on the phenylphenoxymethyl side chain’s spatial orientation. Compare its binding affinity to penicillin-binding proteins (PBPs) using surface plasmon resonance (SPR) assays. Structural modifications at the side chain can alter β-lactamase stability, which should be tested via enzymatic hydrolysis assays .

Q. What methodologies are recommended for synthesizing this compound with high purity?

  • Methodological Answer: Follow IUPAC guidelines for synthetic routes, starting with 6-aminopenicillanic acid (6-APA) as the core. Incorporate the phenylphenoxymethyl group via acylation under anhydrous conditions. Monitor reaction progress using thin-layer chromatography (TLC) and purify via high-performance liquid chromatography (HPLC). Validate purity (>98%) using mass spectrometry and elemental analysis .

Q. What pharmacokinetic parameters should be prioritized in preclinical studies of this compound?

  • Methodological Answer: Use a crossover study design in animal models to assess bioavailability, half-life, and protein binding. Employ non-compartmental pharmacokinetic modeling to calculate AUC(0–24h) and Cmax. Compare results to penicillin V (phenoxymethylpenicillin) to evaluate enhanced stability or absorption due to the phenyl group .

Advanced Research Questions

Q. How can researchers design robust in vivo studies to evaluate this compound’s efficacy against resistant bacterial strains?

  • Methodological Answer: Use a murine neutropenic thigh infection model with methicillin-resistant Staphylococcus aureus (MRSA) isolates. Define endpoints such as bacterial load reduction (log10 CFU/mL) and pharmacodynamic indices (e.g., %T > MIC). Include a control group receiving vancomycin and ensure blinding to minimize bias. Ethical approvals must address humane endpoints and sample size justification .

Q. What strategies resolve contradictions in reported bioavailability data for this compound across studies?

  • Methodological Answer: Perform a systematic review using the PICO framework: Population (animal/human subjects), Intervention (dosage forms), Comparison (bioavailability vs. penicillin V), Outcome (AUC/Cmax). Apply meta-analysis to identify heterogeneity sources (e.g., gastric pH effects). Validate findings via in vitro dissolution testing under simulated intestinal conditions .

Q. How can analytical protocols be optimized to detect degradation products of this compound under varying storage conditions?

  • Methodological Answer: Conduct accelerated stability studies (40°C/75% RH for 6 months) and analyze samples using ultra-HPLC (UHPLC) coupled with quadrupole time-of-flight (Q-TOF) mass spectrometry. Quantify major degradation products (e.g., β-lactam ring-opened forms) against validated reference standards. Statistical tools like ANOVA can assess significance of temperature/pH effects on degradation rates .

Methodological Frameworks

  • PICO : Use to structure comparative efficacy studies (e.g., Population: immunocompromised hosts; Intervention: this compound; Comparison: standard penicillin; Outcome: mortality reduction) .
  • FINER : Ensure research questions are Feasible (e.g., accessible bacterial strains), Interesting (novel mechanism exploration), Novel (addressing β-lactamase resistance), Ethical (IACUC-approved protocols), and Relevant (alignment with antimicrobial stewardship goals) .

Data Contradiction Analysis

  • Cross-validate conflicting results (e.g., variable MIC values) by repeating assays in triplicate under controlled conditions (pH, inoculum size). Use Bland-Altman plots to assess inter-laboratory variability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.